p-Menthane hydroperoxide
Description
Properties
IUPAC Name |
1-(2-hydroperoxypropan-2-yl)-4-methylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8-4-6-9(7-5-8)10(2,3)12-11/h8-9,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZYESUNPWGWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C)(C)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Record name | P-MENTHANE HYDROPEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025533 | |
| Record name | p-Menthane hydroperoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025533 | |
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Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-menthane hydroperoxide is a clear pale yellow viscous liquid. (NTP, 1992) | |
| Record name | P-MENTHANE HYDROPEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
127 °F (NTP, 1992) | |
| Record name | P-MENTHANE HYDROPEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 0.1 mg/mL at 63 °F (NTP, 1992) | |
| Record name | P-MENTHANE HYDROPEROXIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.910 to 0.925 at 59.9 °F (NTP, 1992) | |
| Record name | P-MENTHANE HYDROPEROXIDE | |
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| URL | https://cameochemicals.noaa.gov/chemical/4158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
80-47-7, 143970-15-4 | |
| Record name | P-MENTHANE HYDROPEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | p-Menthane hydroperoxide | |
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| Record name | p-Menthane hydroperoxide | |
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| Record name | p-Menthane hydroperoxide | |
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| Record name | p-Menthane hydroperoxide | |
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| Record name | 1-methyl-1-(4-methylcyclohexyl)ethyl hydroperoxide | |
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| Record name | P-MENTHANE HYDROPEROXIDE | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-Menthane hydroperoxide involves the aerobic oxidation of p-Menthane in the presence of metalloporphyrins. This reaction is carried out under atmospheric pressure of air, with optimal conditions being a temperature of 120°C and a reaction time of around 5 hours . The addition of metalloporphyrins at very low concentrations significantly accelerates the reaction, enhancing both the yield and formation rate of this compound .
Industrial Production Methods: In industrial settings, the continuous production of this compound involves blowing air through p-Menthane in the presence of catalysts. This method ensures a consistent and efficient production process .
Chemical Reactions Analysis
Types of Reactions: p-Menthane hydroperoxide primarily undergoes oxidation reactions due to its strong oxidizing nature. It can also participate in substitution reactions under specific conditions .
Common Reagents and Conditions: The oxidation of p-Menthane to this compound is catalyzed by metalloporphyrins, with air as the oxidizing agent. The reaction is typically conducted at elevated temperatures (around 120°C) to achieve optimal yields .
Major Products: The primary product of the oxidation reaction is this compound itself. In some cases, further oxidation can lead to the formation of other oxygenated derivatives .
Scientific Research Applications
P-Menthane hydroperoxide is a synthetic chemical derived from the refinement of turpentine, valued for its stability and effectiveness in various industrial processes . It is a versatile compound with applications spanning fragrance production, chemical manufacturing, polymer production, and materialProperty enhancement .
Fragrance Industry
This compound is a key stabilizing agent that ensures the longevity and vibrancy of perfumes and scented products . Manufacturers rely on its ability to preserve the scent, ensuring that the fragrances remain potent and fresh for extended periods . As a synthetic aroma chemical, this compound can be integrated into fragrance formulations, adding complexity and richness to the final product . Linxingpinechem crafts its this compound to enhance the aroma and longevity of fragrance products .
Chemical Manufacturing
This compound plays a role in the production of hydrogen peroxide and organic peroxides, which are fundamental to processes such as polymerization in the creation of plastics and resins . In the biotransformation of limonene, hydrogen peroxide can be added to the reaction mixture to increase efficiency . Mortierella minutissima 01, a psychrotrophic fungus, can decompose hydrogen peroxide into oxygen and water via catalase, which positively affects the biotransformation process .
Polymer Production
This compound serves as an organic polymerization initiator, which is critical for initiating the polymerization process in the production of polymer-based materials such as plastics, resins, and coatings . Its properties make it an ideal catalyst for these reactions, ensuring stable and efficient polymer formation . Linxingpinechem produces this compound to offer reliable performance and high purity, helping clients achieve superior results in polymer production .
Crosslinking Agent
This compound acts as a crosslinking agent for unsaturated polyester resins . Crosslinking is a vital process in the manufacturing of durable, heat-resistant materials used in automotive parts and construction materials . It helps improve the physical and chemical properties of these materials, enhancing their strength, flexibility, and resistance to environmental factors . Linxingpinechem provides this compound that meets the highest industry standards, allowing manufacturers to create high-performance materials for various applications .
Solvent Applications
This compound functions as an effective solvent in industrial applications, used in paints, coatings, and cleaning agents .
Other Applications
Hydrogen peroxide, closely related to this compound, has various applications across multiple industries:
- Sterilization: It can be used for the sterilization of surfaces, including surgical tools, and may be deployed as a vapor for room sterilization. It demonstrates broad-spectrum efficacy against viruses, bacteria, yeasts, and bacterial spores .
- Textile Industry: Hydrogen peroxide is a prime bleaching agent in natural and synthetic fibers treatment, including wool, linen, cotton, silk, and rayon, giving the fibers a high degree of brightness while preserving their mechanical properties .
Safety and Hazards
This compound presents several hazards that require careful handling :
- Heating may cause a fire.
- Causes severe skin burns and eye damage.
- Harmful if inhaled.
Mechanism of Action
The mechanism of action of p-Menthane hydroperoxide involves the generation of free radicals through the decomposition of the hydroperoxide bond. These free radicals initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains . The presence of metalloporphyrins as catalysts enhances the efficiency of this process by stabilizing the intermediate radicals .
Comparison with Similar Compounds
Comparison with Similar Hydroperoxides
Chemical and Physical Properties
The table below compares PMHP with structurally analogous hydroperoxides:
Key Observations :
- Reactivity: PMHP reacts with nitric oxide (NO) to form p-menthane nitrate, a stable product that can be hydrolyzed to ammonium nitrate . However, cumene and pinane hydroperoxides exhibit faster NO oxidation rates under similar conditions .
- Thermal Stability : t-Butyl hydroperoxide is more thermally stable, making it preferable for high-temperature reactions .
- Solubility : Unlike t-butyl hydroperoxide, PMHP and pinane hydroperoxide are water-insoluble, limiting their use in aqueous systems .
Structural Influence :
- The epoxide group in PMHP derivatives enhances cytotoxicity compared to non-oxygenated p-menthane analogs .
- Stereochemistry (e.g., erythro vs. threo configurations) significantly affects biological activity .
Industrial and Environmental Performance
- Polymerization Efficiency : PMHP’s slow decomposition rate makes it suitable for controlled radical polymerization, whereas cumene hydroperoxide’s faster decomposition is ideal for bulk polymerization .
Biological Activity
p-Menthane hydroperoxide (PMH) is an organic peroxide with the chemical formula . It is primarily recognized for its role as a polymerization initiator in industrial applications, particularly in plastics and rubber production. However, its biological activity has garnered interest in recent years, particularly regarding its potential therapeutic effects and interactions within biological systems.
This compound is characterized by its light yellow liquid appearance and distinctive odor. Its strong oxidizing properties allow it to generate free radicals upon decomposition, which is crucial for initiating polymerization reactions. The compound's structure, derived from the p-Menthane backbone, imparts unique chemical properties that influence its biological activity.
Antioxidant Properties
Research indicates that PMH exhibits significant antioxidant activity . A study demonstrated that PMH can inhibit lipid peroxidation, a process that leads to cellular damage through oxidative stress. The half-maximal inhibitory concentration (IC50) for PMH in radical scavenging assays was found to be competitive with other known antioxidants, indicating its potential utility in protecting biological systems from oxidative damage .
Erythrotoxicity and Membrane Protection
In vitro studies have assessed the erythrotoxicity of PMH and its derivatives. Notably, PMH displayed no significant hemolytic activity at concentrations up to 1 μM, indicating a favorable safety profile concerning red blood cell integrity. Furthermore, certain derivatives demonstrated membrane-protective effects against oxidative stress .
Study on Antioxidant Activity
A study published in the Journal of Organic Chemistry evaluated the antioxidant potential of various terpenoids, including PMH. The findings highlighted that PMH could effectively neutralize free radicals and inhibit lipid peroxidation in brain homogenates, showcasing its potential for neuroprotective applications .
Application in Pharmaceutical Research
Another investigation focused on the application of PMH in pharmaceutical formulations aimed at enhancing stability and efficacy through antioxidant mechanisms. The results indicated that incorporating PMH into formulations could improve oxidative stability without compromising bioactivity .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of this compound compared to other similar organic peroxides:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Erythrotoxicity |
|---|---|---|---|
| This compound | High | Moderate | Low |
| Cumene Hydroperoxide | Moderate | Low | Moderate |
| t-Butyl Hydroperoxide | High | Moderate | High |
Q & A
Q. What are the recommended methods for synthesizing p-Menthane hydroperoxide (PMPH) in laboratory settings?
PMPH is synthesized via catalytic oxidation of p-Menthane (1-isopropyl-4-methylcyclohexane) using metalloporphyrins as catalysts under controlled oxygen or air flow. Key steps include:
- Using manganese or iron porphyrins to initiate oxidation at ambient pressure and moderate temperatures (e.g., 40–60°C) .
- Monitoring reaction progress via peroxide content analysis (e.g., iodometric titration) to ensure optimal yield .
- Purifying the product through solvent extraction or distillation, as PMPH is soluble in alcohols, esters, and hydrocarbons but insoluble in water .
Q. What safety protocols should be followed when handling PMPH due to its peroxide-forming nature?
PMPH is a peroxide-forming compound requiring strict safety measures:
- Testing : Use peroxide test strips (Method A) or iodide titration (Method B) every 3–6 months post-opening. Test strips are suitable for detecting organic peroxides like PMPH, while iodide tests quantify active oxygen content .
- Storage : Label containers with dates of receipt, opening, and discard (typically 12 months post-opening). Store at 0–6°C in airtight, non-reactive containers to slow decomposition .
- Handling : Use personal protective equipment (PPE) and work in fume hoods to avoid inhalation or skin contact. Neutralize spills with reducing agents like sodium bisulfite .
Q. How does PMPH function as a polymerization initiator in styrene-based systems?
PMPH acts as a radical initiator in polymerization reactions by thermally decomposing to generate free radicals. Key considerations include:
- Concentration : In styrene-butadiene rubber (SBR) polymerization, typical initiator loads range from 0.37–2.4 g per batch, adjusted based on monomer ratios and desired molecular weight .
- Solubility : PMPH’s compatibility with organic solvents (e.g., hydrocarbons, ethers) ensures uniform distribution in reaction mixtures, critical for controlled radical formation .
- Temperature : Optimize decomposition rates by maintaining reaction temperatures between 70–90°C, balancing initiation efficiency and side reactions .
Advanced Research Questions
Q. What mechanistic insights explain PMPH’s role in NOx absorption studies?
PMPH selectively oxidizes nitric oxide (NO) to nitrate derivatives without producing NO₂. The mechanism involves:
- Radical-mediated oxidation, where PMPH decomposes to form peroxyl radicals that react with NO to yield p-Menthane nitrate .
- High nitrogen mass balance (100 ± 10%) in gas-phase studies, indicating minimal side products. Post-reaction, p-Menthane nitrate can be denitrated in aqueous ammonia to recover ammonium nitrate .
- Applications in air pollution control, though efficiency depends on PMPH concentration and gas flow rates .
Q. How can researchers resolve discrepancies in reported initiator efficiency of PMPH across polymerization systems?
Variations in PMPH’s efficiency arise from differences in experimental design:
- Monomer systems : In styrene-acrylonitrile (SAN) polymerization, PMPH’s half-life may differ from SBR systems due to monomer polarity and solvent interactions .
- Additives : Chain transfer agents (e.g., tert-dodecyl mercaptan) can alter radical availability, requiring adjusted PMPH loads .
- Analytical methods : Use gel permeation chromatography (GPC) to compare molecular weight distributions and quantify initiator efficiency .
Q. What advanced analytical techniques are suitable for quantifying PMPH decomposition products in complex matrices?
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection can separate and quantify PMPH and its degradation products (e.g., menthol, menthone) .
- Spectroscopy : FTIR and NMR track functional group changes during decomposition, such as peroxide bond cleavage .
- Mass spectrometry (MS) : Coupled with HPLC, MS identifies trace decomposition products in environmental or biological samples .
Data Contradictions and Mitigation Strategies
- Peroxide stability : Some studies report PMPH’s stability at 0–6°C , while others note gradual decomposition even under refrigeration. Mitigate by conducting regular peroxide tests and using fresh batches for critical reactions .
- Reaction yields : Metalloporphyrin-catalyzed synthesis yields vary with catalyst type (e.g., Mn vs. Fe porphyrins). Optimize by screening catalysts and reaction conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
